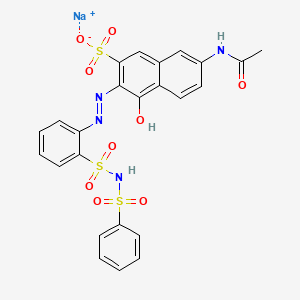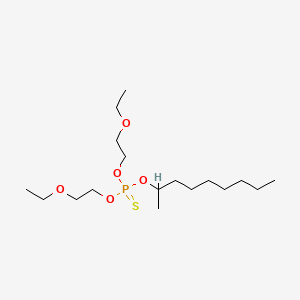
7-Acetamido-4-hydroxy-3-((2-(((phenylsulphonyl)amino)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Acetamido-4-hydroxy-3-((2-(((phenylsulphonyl)amino)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications. The compound’s structure includes multiple functional groups, making it versatile in chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetamido-4-hydroxy-3-((2-(((phenylsulphonyl)amino)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt involves several steps:
Diazotization: The process begins with the diazotization of an aromatic amine, typically under acidic conditions.
Coupling Reaction: The diazonium salt formed is then coupled with a naphthalene derivative to form the azo compound.
Sulphonation: The resulting azo compound undergoes sulphonation to introduce sulfonic acid groups.
Acetylation: Finally, acetylation is performed to introduce the acetamido group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and other reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Sulfuric acid, chlorosulfonic acid.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aromatic amines.
Substitution: Various sulfonated derivatives.
Scientific Research Applications
7-Acetamido-4-hydroxy-3-((2-(((phenylsulphonyl)amino)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt is used in:
Chemistry: As a dye and pH indicator.
Biology: In staining techniques for microscopy.
Industry: Widely used in textile dyeing and printing.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo group allows for electron delocalization, which contributes to its vibrant color. The sulfonic acid groups enhance solubility in water, making it suitable for aqueous applications.
Comparison with Similar Compounds
Similar Compounds
- Disodium 6-acetamido-4-hydroxy-3-((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonate
- 2-Naphthalenesulfonic acid, 7-(acetylamino)-3,4-dihydro-4-oxo-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)hydrazinylidene)-
Uniqueness
The presence of both acetamido and sulfonyl groups in 7-Acetamido-4-hydroxy-3-((2-(((phenylsulphonyl)amino)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt provides unique properties such as enhanced solubility and reactivity, making it more versatile compared to similar compounds.
Properties
CAS No. |
83027-48-9 |
|---|---|
Molecular Formula |
C24H19N4NaO9S3 |
Molecular Weight |
626.6 g/mol |
IUPAC Name |
sodium;7-acetamido-3-[[2-(benzenesulfonylsulfamoyl)phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C24H20N4O9S3.Na/c1-15(29)25-17-11-12-19-16(13-17)14-22(40(35,36)37)23(24(19)30)27-26-20-9-5-6-10-21(20)39(33,34)28-38(31,32)18-7-3-2-4-8-18;/h2-14,28,30H,1H3,(H,25,29)(H,35,36,37);/q;+1/p-1 |
InChI Key |
GAHYRJXQULAXBC-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)NC1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=CC=CC=C3S(=O)(=O)NS(=O)(=O)C4=CC=CC=C4)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,42-diazadodecacyclo[25.18.2.02,22.04,20.06,19.07,16.09,14.024,46.028,41.031,40.033,38.043,47]heptatetraconta-1(45),2,4(20),5,7(16),9,11,13,18,21,23,27,29,31,33,36,38,40,42,46-icosaene-8,15,26,35,44-pentone](/img/structure/B12716189.png)













